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Compound of Interest

Compound Name: Tiemonium

Cat. No.: B1683158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis
pathways of Tiemonium compounds, potent antispasmodic agents. The information is curated
for researchers, scientists, and professionals involved in drug development, offering detailed
experimental methodologies, quantitative data, and a historical perspective on these significant
therapeutic molecules.

Discovery and Historical Context

Tiemonium, a quaternary ammonium antimuscarinic agent, emerged as a significant
therapeutic agent for the treatment of visceral spasms. While detailed historical records of its
initial discovery are not extensively publicized, the development of Tiemonium iodide can be
traced back to the mid-20th century.

Initial research and development were significantly advanced by the work of C.E.R.M. (Centre
d'Etudes et de Recherches Mauvernay), as evidenced by a British patent (GB953386) granted
in 1964[1]. This patent laid the groundwork for the synthesis and characterization of
Tiemonium iodide, establishing its identity as 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-
methylmorpholinium iodide[1]. The compound was introduced for its anticholinergic properties,
finding application as an antispasmodic[1].

The development of different salt forms, such as Tiemonium methylsulfate, followed, offering
alternative pharmaceutical formulations. The core active moiety, the Tiemonium cation, is a
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quaternary ammonium ion with the systematic IUPAC name 3-(4-methylmorpholin-4-ium-4-
yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol[2].

Synthesis Pathways

The synthesis of Tiemonium compounds primarily revolves around the formation of the
quaternary ammonium salt. This is typically achieved through the quaternization of a tertiary
amine precursor. A notable and efficient method for the synthesis of the enantiomerically pure
(S)-Tiemonium iodide has been developed, offering high yields and stereoselectivity.

Concise Three-Step Synthesis of (S)-Tiemonium lodide

A highly efficient, concise three-step synthesis of (S)-Tiemonium iodide has been reported with
an overall yield of 84%. This pathway utilizes a direct asymmetric catalytic thienylaluminum
addition to a ketone as the key step.

Experimental Protocol:
Step 1: Asymmetric addition of 2-thienylaluminum to 1-phenyl-3-(4-morpholino)propan-1-one.

o Materials:

o

1-phenyl-3-(4-morpholino)propan-1-one

[¢]

2-Thienylaluminum reagent

[¢]

Titanium catalyst derived from (S)-BINOL

o

Anhydrous toluene (solvent)
e Procedure:

o To a solution of the titanium catalyst of (S)-BINOL in anhydrous toluene, add the 2-
thienylaluminum reagent at 0°C under an inert atmosphere.

o Slowly add a solution of 1-phenyl-3-(4-morpholino)propan-1-one in anhydrous toluene to
the reaction mixture.
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o Stir the reaction at 0°C until completion (monitored by TLC).

o Quench the reaction with an appropriate aqueous solution and extract the product with an
organic solvent.

o Purify the resulting chiral tertiary 2-thienyl alcohol by column chromatography.
Step 2: N-Methylation of the morpholine nitrogen.
o Materials:

o Product from Step 1

o Methyl iodide

o Anhydrous solvent (e.g., acetonitrile or DMF)

e Procedure:

[e]

Dissolve the chiral tertiary 2-thienyl alcohol in the anhydrous solvent.

o

Add an excess of methyl iodide to the solution.

[¢]

Stir the reaction mixture at room temperature or with gentle heating until the quaternization
is complete.

[¢]

The product, (S)-Tiemonium iodide, will precipitate out of the solution or can be obtained
by solvent evaporation.

Step 3: Purification.
e Procedure:
o The precipitated (S)-Tiemonium iodide can be collected by filtration.
o Wash the solid with a cold, non-polar solvent to remove any unreacted starting materials.

o Recrystallize the product from a suitable solvent system to obtain high-purity (S)-
Tiemonium iodide.
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Quantitative Data:

Key

Step Reactants Reagents/Cata Solvent Yield
lysts

1-phenyl-3-(4-
) morpholino)prop o
1. Asymmetric Titanium catalyst ]
) - an-1-one, 2- Toluene High
Thienyl Addition of (S)-BINOL

Thienylaluminum

reagent

) Chiral tertiary 2- o )
2. N-Methylation ) Methyl iodide ACN/DMF High
thienyl alcohol

Overall 84%

Synthesis Pathway Diagram:
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Caption: Concise three-step synthesis of (S)-Tiemonium iodide.
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General Quaternization of Tertiary Amines

The fundamental approach to synthesizing Tiemonium salts involves the direct quaternization
of the corresponding tertiary amine precursor, 4-(3-hydroxy-3-phenyl-3-(2-
thienyl)propyl)morpholine.

Experimental Protocol:
e Materials:
o 4-(3-hydroxy-3-phenyl-3-(2-thienyl)propyl)morpholine

o Alkylating agent (e.g., methyl iodide for Tiemonium iodide, dimethyl sulfate for
Tiemonium methylsulfate)

o Anhydrous solvent (e.g., acetone, acetonitrile)
e Procedure:
o Dissolve the tertiary amine precursor in the chosen anhydrous solvent.
o Add the alkylating agent to the solution. The reaction is typically exothermic.
o Stir the mixture at room temperature or with gentle warming to facilitate the reaction.

o The quaternary ammonium salt, being less soluble in the organic solvent, will often
precipitate.

o Collect the solid product by filtration.
o Wash the product with the solvent to remove unreacted starting materials.
o The product can be further purified by recrystallization.

General Reaction Scheme:
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Caption: General quaternization pathway for Tiemonium synthesis.

Signaling Pathways and Mechanism of Action

Tiemonium exerts its antispasmodic effects primarily through its action as a competitive

antagonist of acetylcholine at muscarinic receptors. This blockade inhibits the downstream

signaling cascade that leads to smooth muscle contraction.

Key Signaling Events:

Acetylcholine (ACh) Release: Nerve impulses trigger the release of ACh from presynaptic
terminals.

Muscarinic Receptor Binding: ACh binds to muscarinic receptors (primarily M3 subtype) on
the surface of smooth muscle cells.

G-Protein Activation: This binding activates a Gg/11 G-protein.
Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the
release of intracellular calcium (Ca2+).

Muscle Contraction: The increase in intracellular Ca2+ concentration activates calmodulin,
which in turn activates myosin light-chain kinase (MLCK), leading to the phosphorylation of
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myosin and subsequent smooth muscle contraction.

Tiemonium's Point of Intervention: Tiemonium competitively blocks the binding of ACh to the
muscarinic receptor, thereby preventing the initiation of this entire signaling cascade and
resulting in smooth muscle relaxation.

Signaling Pathway Diagram:

Smooth Muscle Cell

Acetylcholine binds
H blocks _|

Click to download full resolution via product page

Caption: Tiemonium's mechanism of action on the muscarinic signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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